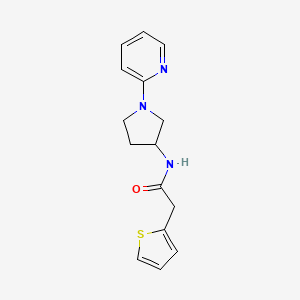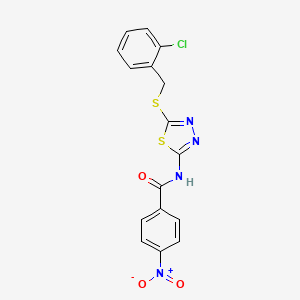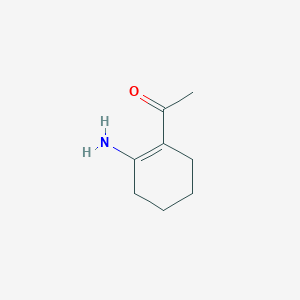![molecular formula C28H28N2O3 B2898082 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole CAS No. 618406-29-4](/img/structure/B2898082.png)
2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole is a complex organic compound featuring two indole moieties and a trimethoxyphenyl group. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Mécanisme D'action
Target of Action
The compound, also known as 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-1H-indole, contains a trimethoxyphenyl (TMP) group that serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been associated with the inhibition of several targets including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to various downstream effects.
Biochemical Pathways
The inhibition of these targets by the TMP group affects several biochemical pathways. For instance, the inhibition of tubulin affects microtubule dynamics, which is crucial for cell division and thus has implications in cancer treatment . Similarly, the inhibition of Hsp90 can affect protein folding and stability, impacting various cellular processes .
Result of Action
The compound has shown notable anti-cancer effects by effectively inhibiting its targets . Furthermore, it has demonstrated promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize yields and purity. The use of catalysts and controlled reaction environments (temperature, pressure, pH) is crucial to ensure the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the indole rings or the trimethoxyphenyl group, often using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, especially on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acids, while reduction could produce various hydrogenated indole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, indole derivatives are known for their role in cell signaling and regulation. This compound could be used to study these processes in various biological systems, potentially leading to new insights into cellular functions and disease mechanisms .
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. Indole derivatives have shown promise in treating cancer, viral infections, and neurological disorders. This specific compound could be evaluated for its efficacy and safety in preclinical and clinical trials .
Industry
Industrially, such compounds are used in the development of pharmaceuticals, agrochemicals, and dyes. Their diverse reactivity and biological activity make them valuable in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1H-indole: A simpler indole derivative with similar biological activities but less structural complexity.
3,4,5-trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group, used in various synthetic applications.
1H-indole-3-carboxaldehyde: Another indole derivative with applications in medicinal chemistry.
Uniqueness
What sets 2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole apart is its dual indole structure combined with a trimethoxyphenyl group, offering unique reactivity and biological activity profiles. This combination can lead to enhanced therapeutic potential and novel applications in research and industry .
Propriétés
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-16-25(19-10-6-8-12-21(19)29-16)27(26-17(2)30-22-13-9-7-11-20(22)26)18-14-23(31-3)28(33-5)24(15-18)32-4/h6-15,27,29-30H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECVVLOLIFJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(NC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)
![3-chloro-4-fluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B2898001.png)
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}propanamide](/img/structure/B2898005.png)
![3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2898006.png)



![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2898010.png)
![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)

